Pyrazolo[1,5-a]pyrimidin-3-yl-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone
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Overview
Description
Pyrazolo[1,5-a]pyrimidin-3-yl-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone is a complex organic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. These compounds are known for their rigid, planar structures that incorporate both pyrazole and pyrimidine rings. This structural motif is significant in medicinal chemistry due to its potential therapeutic applications, particularly in the development of antitumor agents .
Preparation Methods
The synthesis of pyrazolo[1,5-a]pyrimidin-3-yl-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone typically involves multi-step organic reactions. One common method includes the condensation of hydrazines with 1,3-difunctional electrophilic substrates, followed by cyclization and functionalization steps . Industrial production methods often employ similar synthetic routes but are optimized for scale, yield, and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific substituents and reaction conditions used .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidin-3-yl-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidin-3-yl-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone involves its interaction with molecular targets such as kinases. By binding to the active sites of these enzymes, it inhibits their activity, leading to disruptions in cell signaling pathways. This inhibition can result in the suppression of tumor growth and proliferation . The compound’s ability to form stable complexes with these enzymes is crucial to its effectiveness .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent kinase inhibitor with a slightly different structural motif.
What sets pyrazolo[1,5-a]pyrimidin-3-yl-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone apart is its trifluoromethyl group, which enhances its binding affinity and specificity for certain molecular targets, making it a unique and valuable compound in medicinal chemistry .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidin-3-yl-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N6O/c17-16(18,19)13-4-9-24(22-13)11-2-7-23(8-3-11)15(26)12-10-21-25-6-1-5-20-14(12)25/h1,4-6,9-11H,2-3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLFGTKOWPETCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CC(=N2)C(F)(F)F)C(=O)C3=C4N=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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